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Compound of Interest

Compound Name: P-Menthane-1,2-diol

Cat. No.: B15342277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for p-menthane-1,2-
diol, a monoterpenoid of interest in various research fields. Due to the limited availability of

published experimental spectra for this specific compound, this document combines data from

public databases with generalized experimental protocols applicable to this class of molecules.

Data Presentation
The following tables summarize the available quantitative data for p-menthane-1,2-diol. It is
important to note that a complete experimental dataset is not readily available in the peer-

reviewed literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for p-menthane-1,2-diol is not currently

available in public spectral databases. The analysis of related diol compounds suggests that

spectra would be recorded on spectrometers operating at frequencies of 400 MHz for ¹H NMR

and 100.6 MHz for ¹³C NMR, often using deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆) as the solvent.

¹H NMR (Proton NMR): Predicted chemical shifts would show signals corresponding to the

methyl and isopropyl groups, as well as the protons on the cyclohexane ring and the hydroxyl
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protons. The hydroxyl proton signals can be broad and their chemical shift is highly dependent

on solvent and concentration.

¹³C NMR (Carbon-13 NMR): The spectrum would be expected to show distinct signals for each

of the ten carbon atoms in the p-menthane-1,2-diol structure, unless there is symmetry

leading to equivalent carbons. The carbons bearing the hydroxyl groups would appear in the

downfield region typical for alcohols.

Table 2: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for p-menthane-1,2-diol is not readily available. However, the

characteristic absorption bands for its functional groups can be predicted.

Functional Group
Expected Absorption
Range (cm⁻¹)

Description

O-H (Alcohol) 3600 - 3200 (broad)
Stretching vibration, indicative

of hydrogen bonding.

C-H (Alkane) 3000 - 2850
Stretching vibration of sp³

hybridized carbons.

C-O (Alcohol) 1260 - 1000 Stretching vibration.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for p-menthane-1,2-diol is available from the PubChem database.

The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge
Ratio)

Interpretation Source

125 Fragment Ion [1]

111 Fragment Ion [1]
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Detailed experimental protocols for obtaining the spectroscopic data for p-menthane-1,2-diol
are not published. However, the following are generalized procedures for the analysis of diols

and terpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for the NMR analysis of a diol involves dissolving a small sample of the

compound in a deuterated solvent.[2]

Sample Preparation: A few milligrams of p-menthane-1,2-diol would be dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data would be

acquired at a frequency such as 400 MHz. For ¹³C NMR, a frequency of around 100.6 MHz

is common.[3] A number of scans are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a

liquid or solid sample.

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[4] This

accounts for any atmospheric or instrumental interferences.

Sample Application: A small amount of p-menthane-1,2-diol is placed directly onto the ATR

crystal.[4]

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

[5] Multiple scans are averaged to obtain a high-quality spectrum.
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Data Analysis: The resulting spectrum shows the absorbance or transmittance of infrared

radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then

assigned to the functional groups within the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of

volatile and semi-volatile compounds like terpenoids.

Sample Preparation: A dilute solution of p-menthane-1,2-diol is prepared in a suitable

volatile solvent, such as hexane or ethyl acetate.

Gas Chromatography (GC): A small volume of the sample solution is injected into the GC.

The sample is vaporized and carried by an inert gas through a capillary column. The column

separates the components of the sample based on their boiling points and interactions with

the stationary phase.

Mass Spectrometry (MS): As the separated components elute from the GC column, they

enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI),

which causes them to fragment. The mass analyzer separates the resulting ions based on

their mass-to-charge ratio (m/z).

Data Analysis: A mass spectrum is generated for each eluting component, showing the

relative abundance of the different fragment ions. This fragmentation pattern serves as a

molecular fingerprint that can be used for identification by comparison to spectral libraries.
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General Workflow for Spectroscopic Analysis of p-Menthane-1,2-diol
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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